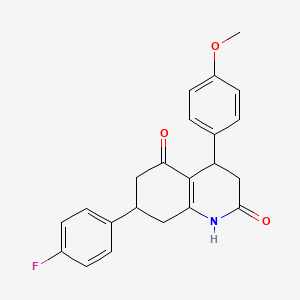![molecular formula C20H19ClFN3O2 B4719853 2-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4719853.png)
2-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione, also known as L-741,626, is a potent and selective antagonist of the dopamine D2 receptor. It was first synthesized in the 1990s by scientists at the pharmaceutical company Merck & Co. for the purpose of developing new drugs for the treatment of psychiatric disorders.
Wirkmechanismus
2-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione acts as a competitive antagonist at the dopamine D2 receptor, which is a key target for the treatment of psychiatric disorders. By blocking the activity of dopamine at this receptor, 2-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione can help to reduce the symptoms of these disorders.
Biochemical and Physiological Effects
2-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects, including the inhibition of dopamine release and the reduction of dopamine receptor density in the brain. It has also been shown to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione in lab experiments is its high selectivity for the dopamine D2 receptor, which allows for more precise targeting of this receptor. However, one limitation is that it may not accurately reflect the complex interactions between neurotransmitter systems in the brain, which can make it difficult to translate lab findings to clinical applications.
Zukünftige Richtungen
There are several potential future directions for research on 2-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione. One area of interest is the development of new drugs based on the structure of 2-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione that may have improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of the role of dopamine D2 receptor antagonists in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to better understand the complex interactions between neurotransmitter systems in the brain and how they relate to psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
2-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in the treatment of psychiatric disorders, such as schizophrenia and bipolar disorder. It has also been investigated for its potential use in the treatment of drug addiction and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O2/c21-17-6-3-7-18(22)16(17)12-23-8-10-24(11-9-23)13-25-19(26)14-4-1-2-5-15(14)20(25)27/h1-7H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBPZNWDQZVWBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)F)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethyl 2-methyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4719776.png)
![diethyl 3-methyl-5-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4719780.png)
![{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4719791.png)
![N-(2-methoxy-5-methylphenyl)-2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4719804.png)
![8-(4-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4719810.png)
![methyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4719823.png)
![1-(4-methoxyphenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4719829.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide](/img/structure/B4719835.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzoyl)piperazine oxalate](/img/structure/B4719847.png)
![N-{2-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4719851.png)
![cyclohexanone O-{[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}oxime](/img/structure/B4719857.png)
![{4-benzyl-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}methanol](/img/structure/B4719859.png)
![6-(1-adamantyl)-1-benzyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4719864.png)